molecular formula C16H24N2O2 B8007192 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Katalognummer: B8007192
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: LKKYXYUAFOMDPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like rhenium(VII)-oxide.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl position, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Biologische Aktivität

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}. The compound features a spirocyclic structure that is characteristic of many bioactive molecules.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Research has demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxides, which are involved in various physiological processes. In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, the compound significantly reduced serum creatinine levels when administered orally at a dosage of 30 mg/kg, indicating its potential as a therapeutic agent for chronic kidney diseases .

2. GABA Receptor Antagonism

Another notable biological activity is its role as a competitive antagonist at the gamma-aminobutyric acid type A receptor (GABAAR). Compounds derived from 3,9-diazaspiro[5.5]undecane have shown promise in modulating GABAergic signaling, which is critical in the treatment of neurological disorders such as anxiety and epilepsy. These compounds exhibited low cellular membrane permeability but were effective in binding to the receptor, suggesting potential for development into therapeutic agents targeting GABAergic pathways .

3. Dual Activity on Sigma and Mu-Opioid Receptors

Some derivatives have been identified as dual ligands for both sigma receptors and mu-opioid receptors (MOR). This dual activity suggests potential applications in pain management and treatment of mood disorders. The interaction with these receptors can lead to analgesic effects while potentially minimizing side effects commonly associated with opioid therapies .

Case Study 1: Chronic Kidney Disease Treatment

In a controlled study, the administration of this compound was evaluated for its efficacy in treating chronic kidney disease. The results indicated a significant reduction in serum creatinine levels compared to control groups receiving placebo treatments. This suggests that the compound could serve as a promising candidate for further clinical development aimed at renal protection and functionality restoration .

Case Study 2: Neurological Implications

A series of experiments were conducted to assess the effects of this compound on GABAAR modulation. The findings revealed that certain analogs exhibited enhanced binding affinity and selectivity towards GABAARs, leading to observable anxiolytic effects in animal models. These results highlight the potential for developing new anxiolytic medications based on this compound's structure .

Research Findings Summary

Activity Mechanism Implications
sEH InhibitionReduces epoxide metabolismPotential treatment for chronic kidney diseases
GABAAR AntagonismModulates neurotransmitter signalingPossible therapeutic agent for anxiety and epilepsy
Sigma/Mu-Opioid Receptor ActivityDual receptor interactionPain management with reduced opioid side effects

Eigenschaften

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYXYUAFOMDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.